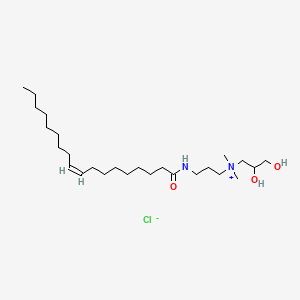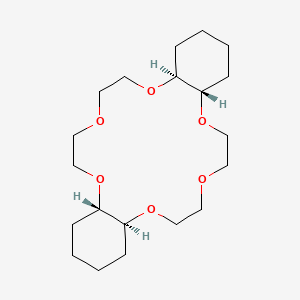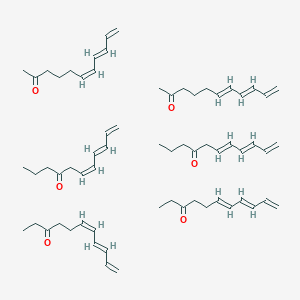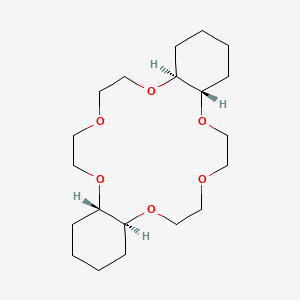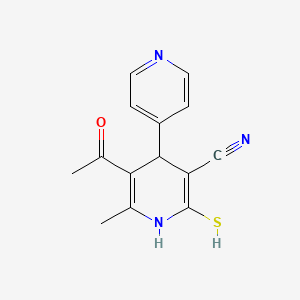
(+)-Cavicularin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cavicularin is a naturally occurring compound known for its unique structural properties and potential applications in various scientific fields. It is a type of sesquiterpene, which are a class of terpenes consisting of three isoprene units. The compound is notable for its complex molecular structure and has been the subject of extensive research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cavicularin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the core structure of this compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cavicularin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Applications De Recherche Scientifique
(+)-Cavicularin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and for developing new synthetic methods.
Biology: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a precursor for synthesizing other complex organic compounds.
Mécanisme D'action
The mechanism of action of (+)-Cavicularin involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes.
Comparaison Avec Des Composés Similaires
(+)-Cavicularin can be compared with other similar compounds, such as other sesquiterpenes. Some similar compounds include:
Farnesol: Another sesquiterpene with similar structural properties but different biological activities.
Bisabolol: Known for its anti-inflammatory properties, bisabolol shares some structural similarities with this compound.
Nerolidol: This compound has similar chemical properties and is used in various applications, including as a fragrance and in pharmaceuticals.
Propriétés
Numéro CAS |
178734-41-3 |
|---|---|
Formule moléculaire |
C28H22O4 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2 |
Clé InChI |
MCFLLKAHGNIXPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)




![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
